(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUSKUZWICBVCF-IUXPMGMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features, including a bromobenzylidene substituent and a 2-oxopropoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H13BrO4, with a molecular weight of 373.202 g/mol. Its structure includes a benzofuran core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H13BrO4 |
| Molecular Weight | 373.202 g/mol |
| Purity | Typically ≥ 95% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The bromine atom enhances the reactivity and may influence interactions with biological receptors.
- Antioxidant Activity : The presence of the oxopropoxy group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Predictive Models and QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been utilized to predict the biological effects of this compound based on structural similarities with known active compounds. Such models indicate that this compound could exhibit significant pharmacological effects due to its structural attributes.
Biological Activity Case Studies
Research indicates that compounds structurally related to this compound demonstrate various pharmacological effects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-4-hydroxybenzofuran | Hydroxyl group | Antimicrobial |
| 7-Methoxybenzofuran | Methoxy substituent | Anti-inflammatory |
| Benzofuran-3-carboxylic acid | Carboxylic acid group | Anticancer |
| This compound | Bromine and oxopropoxy groups | Potentially diverse effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, biological activities, and targets of (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one with related compounds:
Key Findings:
Antitubulin Activity: Aurones like 5a (IC50 < 100 nM) exhibit nanomolar potency against prostate cancer cells by disrupting tubulin polymerization. The target compound’s 2-oxopropoxy group may enhance pharmacokinetic properties compared to simpler alkoxy substituents .
Antiviral Potential: CID:1804018 inhibits Marburg virus replication via NP interaction (PC3 = 8.74%). The bromo and oxopropoxy groups in the target compound could similarly target viral proteins .
Kinase Inhibition : Derivatives such as 6w (IC50 = 3.15 µM) inhibit DRAK2, a kinase involved in β-cell apoptosis. The 2-oxopropoxy group in the target compound may improve selectivity over other kinases .
Synthetic Accessibility : Most analogs are synthesized via aldol condensation (e.g., 6y , 86.2% yield) . The target compound’s 2-oxopropoxy group likely requires additional steps, such as Suzuki coupling (as in ) or nucleophilic substitution .
Structure-Activity Relationships (SAR):
Q & A
Q. What are the standard synthetic routes for (Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?
The synthesis typically involves a condensation reaction between a benzofuran-3(2H)-one derivative and 2-bromobenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol). A key step is the formation of the benzylidene moiety via dehydration. For example:
- Step 1 : React 6-hydroxybenzofuran-3(2H)-one with 2-oxopropyl bromide to introduce the 2-oxopropoxy group.
- Step 2 : Condense the intermediate with 2-bromobenzaldehyde using a base to form the Z-isomer . Purification often employs recrystallization or column chromatography .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., bromobenzylidene protons at δ 7.2–8.1 ppm, carbonyl signals at δ 170–180 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~427) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration .
Q. What in vitro biological activities have been reported for benzofuran derivatives structurally similar to this compound?
Analogous benzofuran derivatives exhibit:
- Anticancer Activity : Inhibition of cancer cell proliferation (IC₅₀ values in μM range) via apoptosis induction, tested via MTT assays .
- Antimicrobial Effects : MIC values against Gram-positive bacteria (e.g., S. aureus) .
- Anti-inflammatory Properties : COX-2 inhibition in macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity .
- Temperature Control : Lower temperatures (0–25°C) favor Z-isomer formation by reducing thermal isomerization .
- Continuous Flow Systems : Increase scalability and reproducibility .
Q. How can researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Purity Verification : Use HPLC to rule out impurities affecting results .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Orthogonal Assays : Validate findings with complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for protein markers) .
- Structure-Activity Relationship (SAR) Analysis : Compare with analogs to identify substituents critical for activity (e.g., bromine enhances electrophilicity) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : Models binding to enzymes (e.g., COX-2, EGFR kinase) using software like AutoDock .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with activity .
Q. What strategies modify the benzylidene moiety to enhance target selectivity or reduce off-target effects?
- Halogen Substitution : Replace bromine with fluorine to alter electron-withdrawing effects and improve solubility .
- Methoxy Groups : Introduce 3-OCH₃ to enhance hydrogen bonding with active sites .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the benzofuran core to E3 ligase ligands for targeted protein degradation .
Q. How can stereochemical uncertainties in the synthesis of Z/E isomers be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
